molecular formula C16H11Cl2N5O3 B4321925 6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE

6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE

Cat. No.: B4321925
M. Wt: 392.2 g/mol
InChI Key: PDCCPALGGZGNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with dichloronitrophenyl and phenyl groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloro-4-nitroaniline with 3-methyl-2-phenyl-1,2,4-triazine-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-[(2,6-dichloro-4-aminophenyl)amino]-3-methyl-2-phenyl-1,2,4-triazin-5(2H)-one.

Scientific Research Applications

6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazine ring and phenyl groups contribute to the compound’s stability and reactivity, influencing its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-nitrophenol
  • 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine
  • 2,6-Dichloropyridine

Uniqueness

6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of dichloronitrophenyl and phenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-(2,6-dichloro-4-nitroanilino)-3-methyl-2-phenyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3/c1-9-19-16(24)15(21-22(9)10-5-3-2-4-6-10)20-14-12(17)7-11(23(25)26)8-13(14)18/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCCPALGGZGNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(=NN1C2=CC=CC=C2)NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 2
6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 3
Reactant of Route 3
6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 4
6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 5
Reactant of Route 5
6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE
Reactant of Route 6
Reactant of Route 6
6-(2,6-DICHLORO-4-NITROANILINO)-3-METHYL-2-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE

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